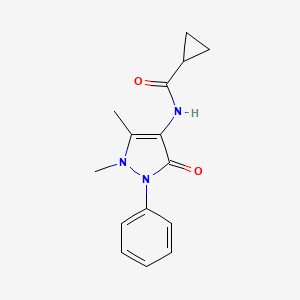![molecular formula C18H20N2O4S2 B2573666 (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448034-31-8](/img/structure/B2573666.png)
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane, commonly known as PSB-12062, is a novel compound that has recently gained interest in the scientific community due to its potential therapeutic applications. PSB-12062 belongs to the family of azabicyclo[3.2.1]octanes and has been synthesized using various methods.
Wirkmechanismus
PSB-12062 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes. The binding of PSB-12062 to the receptor enhances the opening of the ion channel, leading to increased neurotransmitter release and improved cognitive function. Additionally, PSB-12062 has been shown to enhance the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of neuronal plasticity and has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
PSB-12062 has been shown to enhance learning and memory in animal models, indicating its potential as a cognitive enhancer. Additionally, PSB-12062 has been shown to have anxiolytic and antidepressant effects, suggesting its potential in the treatment of anxiety and depression. PSB-12062 has also been shown to improve attention and sensory gating, indicating its potential in the treatment of attention deficit hyperactivity disorder (ADHD) and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
PSB-12062 has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, PSB-12062 has some limitations, including its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
PSB-12062 has several potential future directions, including further studies to determine its safety and efficacy in humans, the development of more potent and selective α7 nicotinic acetylcholine receptor modulators, and the investigation of its potential in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and post-traumatic stress disorder (PTSD). Additionally, PSB-12062 could be used as a tool compound to investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes.
Synthesemethoden
PSB-12062 has been synthesized using various methods, including the reaction of 8-azabicyclo[3.2.1]octan-3-one with pyridine-3-sulfonyl chloride and phenylsulfonyl chloride. Additionally, PSB-12062 has been synthesized using a multi-step process involving the reaction of 3-pyridylsulfonyl chloride with 8-azabicyclo[3.2.1]oct-2-ene-6,7-dione, followed by the reaction with phenylsulfonyl chloride. The purity of the synthesized compound has been confirmed using various analytical techniques, including HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PSB-12062 has been investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Studies have shown that PSB-12062 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes and has been implicated in various neurological and psychiatric disorders. PSB-12062 has also been shown to enhance learning and memory in animal models and has potential applications in the treatment of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c21-25(22,16-5-2-1-3-6-16)18-11-14-8-9-15(12-18)20(14)26(23,24)17-7-4-10-19-13-17/h1-7,10,13-15,18H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAPOHCELYRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2573583.png)

![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2573586.png)
![1-(4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2573587.png)

![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)
![N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2573593.png)

![5-Azaspiro[2.6]non-7-ene;hydrochloride](/img/structure/B2573596.png)
![Tert-butyl 8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2573598.png)
![4-ethyl-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2573599.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)
